8-Bromo-7-quinolinol

Catalog No.
S995557
CAS No.
90224-71-8
M.F
C9H6BrNO
M. Wt
224.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-7-quinolinol

CAS Number

90224-71-8

Product Name

8-Bromo-7-quinolinol

IUPAC Name

8-bromoquinolin-7-ol

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

InChI

InChI=1S/C9H6BrNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H

InChI Key

ACQSKLVTXZNXGL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C(C=C2)O)Br)N=C1

Synonyms

8-bromo-7-hydroxyquinoline

Canonical SMILES

C1=CC2=C(C(=C(C=C2)O)Br)N=C1

Bromination of 8-Substituted Quinolines

Application in Biological and Pharmaceutical Fields

Application in Selective Extraction of Palladium (II)

8-Bromo-7-quinolinol, also known as 8-bromo-7-hydroxyquinoline, is a synthetic organic compound characterized by a bromine atom at the 8-position and a hydroxyl group at the 7-position of the quinoline ring. This compound is notable for its photochemical properties, making it suitable for applications in biological and chemical research. It exhibits stability in dark conditions, is soluble in water, and has low fluorescence, which enhances its utility in various experimental setups.

As mentioned previously, the primary mechanism of action explored for 8-Bromo-7-quinolinol is its role as a photoremovable protecting group. In this context, BHQ does not have its own biological effect, but rather serves as a tool to control the activity of other molecules [].

The primary chemical reaction involving 8-bromo-7-quinolinol is its photolysis under ultraviolet light. Specifically, it can be efficiently photolyzed by one-photon excitation at 365 nm and two-photon excitation at 740 nm. This photochemical reaction leads to the release of bioactive molecules such as carboxylates and phosphates from "caged" compounds, facilitating studies of physiological functions in real-time within living tissues . The mechanism of photolysis is believed to involve solvent-assisted photoheterolysis (S(N)1) reactions, which occur on a sub-microsecond time scale .

8-Bromo-7-quinolinol has been investigated for its role as a photoremovable protecting group in biological studies. It allows for the controlled release of various biological effectors upon exposure to light, enabling researchers to manipulate cellular processes with precision. This capability is particularly valuable in studying neurotransmitter release and other dynamic biological functions . Additionally, the compound's stability and solubility make it an attractive candidate for use in cell culture experiments.

The synthesis of 8-bromo-7-quinolinol typically involves the bromination of 7-hydroxyquinoline. This can be achieved through various methods, including electrophilic aromatic substitution or bromine-lithium exchange reactions. The latter method has been shown to facilitate the formation of substituted hydroxyquinolines effectively . Detailed synthetic routes can vary but generally emphasize the need for controlled conditions to ensure high yields and purity of the final product.

The applications of 8-bromo-7-quinolinol are diverse and include:

  • Photoremovable Protecting Group: Utilized in biochemical research to control the release of bioactive molecules.
  • Fluorescent Indicators: Its properties allow it to be used alongside fluorescent indicators to study biological functions.
  • Chemical Probes: Employed as a chemical probe in studies of cellular mechanisms and interactions.

Interaction studies involving 8-bromo-7-quinolinol focus on its ability to engage with various biomolecules upon photolysis. The compound's mechanism allows researchers to investigate how light-induced changes influence cellular responses and interactions with neurotransmitters, nucleic acids, and other critical biological components . Such studies are crucial for understanding complex biological systems and developing new therapeutic strategies.

Several compounds share structural features with 8-bromo-7-quinolinol, including:

Compound NameStructural FeaturesUnique Attributes
7-HydroxyquinolineHydroxyl group at position 7Lacks bromine substitution; used as a base compound.
8-Chloro-7-hydroxyquinolineChlorine atom at position 8Similar photochemical properties but different halogen.
5-Bromo-7-hydroxyquinolineBromine atom at position 5Different position of bromination affects reactivity.
8-Methyl-7-hydroxyquinolineMethyl group at position 8Alters solubility and reactivity compared to brominated forms.

Uniqueness: The presence of the bromine atom at the specific position (8) distinguishes it from other similar compounds, influencing its reactivity and applications in photochemistry and biological studies.

XLogP3

2.5

Dates

Modify: 2023-08-16

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